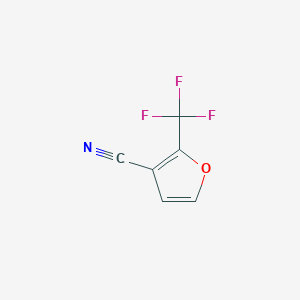

2-(Trifluoromethyl)furan-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2F3NO |

|---|---|

Molecular Weight |

161.08 g/mol |

IUPAC Name |

2-(trifluoromethyl)furan-3-carbonitrile |

InChI |

InChI=1S/C6H2F3NO/c7-6(8,9)5-4(3-10)1-2-11-5/h1-2H |

InChI Key |

MPHGGFPJSYHTLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1C#N)C(F)(F)F |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Furan 3 Carbonitrile

Nucleophilic Reactivity at the Carbonitrile Group and Furan (B31954) Ring

The strong inductive and mesomeric electron-withdrawing effects of the -CF₃ and -CN groups render the furan ring in 2-(Trifluoromethyl)furan-3-carbonitrile exceptionally electron-deficient. This electronic profile opens avenues for nucleophilic attack, a mode of reactivity not typically observed in electron-rich furans.

Reactivity of the Carbonitrile Group: The carbon atom of the nitrile group is inherently electrophilic and serves as a primary site for nucleophilic addition. Strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to attack the nitrile carbon to form an intermediate imine anion, which upon hydrolysis would yield a ketone. Similarly, the nitrile group can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. Reductants like lithium aluminum hydride can reduce the nitrile to a primary amine.

Reactivity of the Furan Ring: Unlike unsubstituted furan, which is resistant to nucleophilic attack, the furan ring in this molecule is activated towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the strong electron-withdrawing groups are the most likely sites for attack. Specifically, the C5 position is the most probable target for nucleophilic attack due to the combined activating effect of the substituents. Strong nucleophiles, such as alkoxides or amines, could potentially displace a suitable leaving group at this position, should one be present, or in some cases, a hydride ion. This reactivity is analogous to that seen in other highly electron-poor aromatic and heteroaromatic systems. Plausible reaction pathways for the formation of 2-trifluoromethylated furans often involve the cyclization of β-ketonitriles with reagents like 3-bromo-1,1,1-trifluoroacetone, which proceeds through nucleophilic substitution and subsequent cyclization steps. acs.org

| Reaction Type | Reagent/Conditions | Predicted Product |

| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(Trifluoromethyl)furan-3-carboxylic acid |

| Nitrile Reduction | 1. LiAlH₄ 2. H₂O | (3-(Aminomethyl)furan-2-yl)methanol |

| Grignard Addition | 1. R-MgBr 2. H₃O⁺ | 1-(2-(Trifluoromethyl)furan-3-yl)alkan-1-one |

| SNAr at C5 | Nu⁻ (e.g., RO⁻) | 5-Alkoxy-2-(trifluoromethyl)furan-3-carbonitrile |

Electrophilic Reactivity and Substitution Patterns of the Furan System

While furan is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, the presence of the -CF₃ and -CN groups on this compound dramatically deactivates the ring. quora.com Both groups withdraw electron density, making the furan system a very poor nucleophile.

Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to be extremely sluggish and require harsh reaction conditions, if they proceed at all. If substitution were to occur, the directing effects of the existing substituents would need to be considered. The -CF₃ group is a meta-director, and the -CN group is also a meta-director. In the context of the furan ring, both groups deactivate all positions but would direct an incoming electrophile to the C5 position, which is the least deactivated carbon atom on the ring. The C4 position is strongly deactivated due to its proximity to the C3-nitrile group.

Cycloaddition Reactions Involving the Furan Diene

Furan can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. quora.comyoutube.com However, the aromatic character of furan reduces its reactivity compared to non-aromatic dienes, and the resulting cycloaddition reactions are often reversible. researchgate.net

The reactivity of the furan diene is highly sensitive to the electronic nature of its substituents. Electron-donating groups enhance the energy of the Highest Occupied Molecular Orbital (HOMO), increasing reactivity in normal-electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups, such as those in this compound, lower the HOMO energy, making the molecule a very poor diene for reactions with typical electron-deficient dienophiles like maleimides or acrylates. mdpi.comrsc.org Such reactions are thermodynamically unfavorable and kinetically slow. researchgate.netrsc.org

Therefore, this compound is predicted to be unreactive in normal-electron-demand Diels-Alder reactions. However, it may undergo inverse-electron-demand Diels-Alder reactions with very electron-rich dienophiles. Alternatively, it might react with extremely reactive dienophiles, such as arynes. quora.comresearchgate.net

| Furan Diene | Substituent Type | Dienophile Partner | Predicted Diels-Alder Reactivity |

| 2,5-Dimethylfuran | Electron-donating | Maleic anhydride (B1165640) | High |

| Furan | Unsubstituted | Maleic anhydride | Moderate, reversible |

| 2-Furoic acid | Electron-withdrawing | Maleic anhydride | Low, reversible |

| This compound | Strongly electron-withdrawing | Maleic anhydride | Extremely low / Unreactive |

| This compound | Strongly electron-withdrawing | Electron-rich alkene | Low to moderate (Inverse-demand) |

Investigation of Reaction Mechanisms through Spectroscopic and Computational Methods

Due to the limited experimental data on this compound itself, mechanistic investigations rely heavily on computational chemistry and spectroscopic analysis of analogous systems. These methods provide critical insights into the electronic structure, reaction pathways, and the stability of intermediates and transition states.

Computational methods, particularly Density Functional Theory (DFT), are invaluable for modeling reaction pathways. nih.gov For the potential reactions of this compound, these models can predict the structures and energies of key intermediates and transition states.

Nucleophilic Aromatic Substitution: The transition state for an SNAr reaction would involve the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. Computational studies can map the potential energy surface for the formation and subsequent decomposition of this complex.

Diels-Alder Cycloaddition: The transition state for a Diels-Alder reaction is typically concerted. Computational analysis of related electron-deficient furans has shown that the activation barriers for these reactions are significantly high. rsc.org For the title compound, the transition state would be further destabilized, reflecting its low reactivity.

Radical Reactions: Studies on the atmospheric oxidation of furans by hydroxyl radicals have employed high-level quantum chemistry to map the complex potential energy surfaces, identifying chemically activated adduct radicals and their subsequent isomerization pathways. researchgate.netnih.govresearchgate.net

Kinetic and thermodynamic parameters quantify the feasibility and rate of chemical reactions. For this compound, these parameters can be estimated through computational modeling and comparison with related compounds.

Kinetics: Reaction rates are governed by the activation energy (ΔG‡). For electrophilic substitution, the activation energy would be very high due to ring deactivation. Similarly, for normal-electron-demand Diels-Alder reactions, the kinetic barrier would be substantial. rsc.org Kinetic models for the reactions of similar molecules, such as 2-acetylfuran (B1664036) with radicals, have been developed using transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, providing a framework for predicting rate constants across different temperatures and pressures. nih.govresearchgate.net

| Reaction Parameter | Predicted Value for this compound | Rationale |

| ΔG‡ (Electrophilic Substitution) | Very High | Strong deactivation of the furan ring by -CF₃ and -CN groups. |

| ΔG‡ (Normal Diels-Alder) | Very High | Lowered HOMO energy of the furan diene reduces interaction with dienophile LUMO. rsc.org |

| ΔG (Normal Diels-Alder) | Positive (Endergonic) | The aromatic stability of the starting furan is not sufficiently compensated by the formation of the cycloadduct. researchgate.net |

| ΔG‡ (SNAr) | Moderate to High | Dependent on nucleophile strength and leaving group; stabilized Meisenheimer intermediate is possible. |

Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution NMR Spectroscopy for Conformational and Electronic Structure Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is a cornerstone for elucidating the precise chemical environment of magnetically active nuclei within the molecule. For 2-(Trifluoromethyl)furan-3-carbonitrile, ¹³C and ¹⁹F NMR are particularly informative.

Spectroscopic data obtained in deuterochloroform (CDCl₃) reveals the key chemical shifts and coupling constants. The ¹⁹F NMR spectrum shows a singlet at -68.3 ppm, characteristic of the CF₃ group in this electronic environment. The ¹³C NMR spectrum displays a series of signals, including several quartets resulting from the coupling between the carbon atoms and the three fluorine atoms of the trifluoromethyl group.

Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹⁹F | -68.3 | Singlet | - | -CF₃ |

| ¹³C | 152.3 | Quartet | 35.4 | C2 (attached to CF₃) |

| ¹³C | 120.9 | Quartet | 275.8 | -CF₃ |

| ¹³C | 121.0 | Quartet | 2.7 | C4 |

| ¹³C | 133.1 | Quartet | 0.9 | C5 |

| ¹³C | 189.3 | Singlet | - | Unassigned |

| ¹³C | 151.7 | Singlet | - | Unassigned |

| ¹³C | 137.7 | Singlet | - | Unassigned |

Note: Specific assignment of all singlet ¹³C peaks requires further 2D NMR analysis. Data sourced from supporting information of a chemical study. nih.gov

The ¹⁹F NMR chemical shift at -68.3 ppm falls within the typical range for a trifluoromethyl group attached to an electron-deficient aromatic system. The absence of coupling in the ¹⁹F spectrum indicates no magnetically active nuclei (like ¹H) are present on adjacent atoms.

The most significant structural information comes from the carbon-fluorine coupling constants observed in the ¹³C NMR spectrum. nih.gov

¹J(C-F) Coupling: The carbon of the trifluoromethyl group itself exhibits a large one-bond coupling constant of 275.8 Hz. This value is characteristic for ¹J(C-F) couplings and confirms the direct attachment of the carbon to the three fluorine atoms.

²J(C-F) Coupling: The carbon atom of the furan (B31954) ring directly bonded to the CF₃ group (C2) displays a two-bond coupling constant of 35.4 Hz. The magnitude of this coupling is indicative of the through-bond interaction between the C2 carbon and the fluorine nuclei.

³J(C-F) and ⁴J(C-F) Couplings: Long-range couplings are also observed. The C4 and C5 carbons show smaller three-bond and four-bond couplings of 2.7 Hz and 0.9 Hz, respectively. These smaller values are typical for couplings that propagate through multiple bonds of the furan ring system and provide information about the electronic pathway of the molecule.

While direct Nuclear Overhauser Effect (NOE) studies for this compound are not widely reported, conformational analysis can be inferred from structural data of closely related molecules. A study on the analogous compound, 5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile, using gas-phase electron diffraction (GED) combined with quantum chemical calculations, provides valuable insight. researchgate.net This study determined that the molecule has a planar furan ring. The primary conformational question relates to the orientation of the trifluoromethyl group. The analysis revealed a barrier to rotation for the CF₃ group, with a staggered conformation relative to the furan ring being the most stable arrangement. In this preferred conformation, one C-F bond is oriented away from the C3-carbonitrile substituent to minimize steric hindrance. This preference for a staggered conformation is a common feature in molecules with trifluoromethyl groups attached to planar rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Mode Assignment

The most prominent and diagnostically useful vibrations are expected to be:

Nitrile Group (C≡N) Stretch: The carbon-nitrogen triple bond stretch is a very strong and sharp absorption in the infrared spectrum, typically appearing in the 2260-2220 cm⁻¹ region. Its intensity is due to the large change in dipole moment during the stretching vibration.

Trifluoromethyl Group (C-F) Stretches: The CF₃ group will give rise to multiple, very intense C-F stretching bands. These are typically found in the broad region of 1350-1100 cm⁻¹. The symmetric and asymmetric stretching modes of the C-F bonds are responsible for these strong absorptions.

Furan Ring Vibrations: The furan ring has several characteristic vibrations, including C=C stretching modes around 1600-1450 cm⁻¹, C-O-C asymmetric and symmetric stretching, and ring breathing modes at lower wavenumbers.

C-H Stretching: The C-H bonds on the furan ring are expected to show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, which is characteristic of sp²-hybridized carbon atoms.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| -C≡N | Stretch | 2260 - 2220 | Strong, Sharp |

| -CF₃ | Asymmetric Stretch | ~1350 - 1200 | Very Strong |

| -CF₃ | Symmetric Stretch | ~1180 - 1100 | Very Strong |

| Furan Ring | C=C Stretch | ~1600 - 1450 | Medium to Strong |

| Furan Ring | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Aromatic C-H | Stretch | ~3100 | Medium |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

The electronic absorption properties of this compound, studied by UV-Vis spectroscopy, are dictated by the electronic transitions within its conjugated system. The molecule contains multiple chromophores (the furan ring's double bonds and the nitrile group) and auxochromes (the furan oxygen and the trifluoromethyl group) that influence its absorption spectrum.

Two primary types of electronic transitions are expected:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the conjugated system of the furan ring and the nitrile group. These transitions are typically high in energy and result in strong absorption bands, likely in the shorter wavelength UV region (below 250 nm).

n → π* Transitions: These lower-energy transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the furan oxygen or the nitrile nitrogen, to a π* antibonding orbital. These transitions are "forbidden" by symmetry rules, resulting in weak absorption bands at longer wavelengths compared to the π → π* transitions.

The trifluoromethyl group, being a strong electron-withdrawing group, is expected to cause a hypsochromic (blue) shift of the absorption maxima by lowering the energy of the ground state. The nitrile group extends the conjugation of the system.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination and Crystal Packing Analysis

While no single-crystal X-ray diffraction data has been reported for this compound, a detailed structural analysis of the closely related compound 5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile has been performed using gas-phase electron diffraction (GED). researchgate.net GED is a powerful technique for determining the precise geometry of molecules in the gas phase, free from intermolecular forces present in a crystal lattice. wikipedia.org

The GED study provided key structural parameters, which serve as an excellent model for the title compound. The study confirmed a planar geometry for the furan ring. The bond lengths and angles determined in this study reflect the electronic effects of the electron-withdrawing trifluoromethyl and nitrile groups on the furan ring. For example, the C2-C3 bond is likely to be shorter than a typical single bond due to the electronic influence of the attached groups.

Interactive Data Table: Selected Geometric Parameters from GED of 5-Methyl-2-(trifluoromethyl)furan-3-carbonitrile (Analog)

| Parameter | Bond/Angle | Value |

| Bond Length | C2-CF₃ | Not specified in abstract |

| Bond Length | C3-CN | Not specified in abstract |

| Bond Length | C=C (avg) | Not specified in abstract |

| Bond Length | C-O (avg) | Not specified in abstract |

| Bond Angle | O-C2-C3 | Not specified in abstract |

| Bond Angle | C2-C3-C4 | Not specified in abstract |

| Torsion Angle | C3-C2-C-F | Staggered conformation |

Note: Specific bond lengths and angles require access to the full publication. The study confirms a planar ring and a staggered CF₃ conformation. researchgate.net

Crystal packing analysis, which would be derived from X-ray diffraction, would provide insight into the intermolecular interactions in the solid state. For a molecule like this compound, one would expect dipole-dipole interactions involving the polar nitrile group and potentially weak hydrogen bonds or other interactions involving the fluorine atoms of the CF₃ group, which are known to influence crystal packing. vscht.cz

Computational and Theoretical Insights into 2 Trifluoromethyl Furan 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. scielo.org.zafluorine1.ru The B3LYP functional is a popular hybrid functional that combines Hartree-Fock theory with DFT, often yielding accurate results for a wide range of molecules. scielo.org.zamdpi.com

A fundamental step in computational analysis is geometry optimization, which seeks to find the arrangement of atoms that corresponds to the lowest energy, known as the energetic minimum. For 2-(Trifluoromethyl)furan-3-carbonitrile, DFT calculations, typically using a basis set like 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure. nih.govnih.gov This process calculates bond lengths, bond angles, and dihedral angles that define the molecular conformation with the lowest potential energy. The optimization ensures that the calculated properties correspond to a stable, realistic molecular structure. Studies on related trifluoromethyl derivatives have shown that computational methods can effectively model the geometry of such compounds. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (DFT/B3LYP) This table provides an example of the type of data obtained from a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-CF₃ | ~1.50 Å |

| C≡N | ~1.15 Å | |

| O-C (furan) | ~1.36 Å | |

| C=C (furan) | ~1.35 Å | |

| Bond Angle | O-C-CF₃ | ~118° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comajchem-a.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. nih.gov These indices provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. ajchem-a.com

Table 2: Chemical Reactivity Indices Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. A hard molecule has a large energy gap. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a soft molecule has a small energy gap and is more reactive. mdpi.com |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). wolfram.com Typically, electron-rich areas, characterized by negative potential, are colored red, while electron-poor areas with positive potential are colored blue. researchgate.netyoutube.com Intermediate potential regions are often shown in green.

For this compound, an MEP map would likely show regions of high negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the furan (B31954) ring, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially the carbon of the trifluoromethyl group, highlighting sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intramolecular charge transfer interactions. wisc.eduq-chem.com This method quantifies the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis type orbitals (antibonding or Rydberg orbitals). wisc.edu The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge delocalization.

In this compound, NBO analysis would reveal hyperconjugative interactions that contribute to the molecule's stability. acadpubl.eu Significant interactions might include the delocalization of electron density from the lone pairs of the furan oxygen or nitrile nitrogen into the antibonding orbitals (π*) of the furan ring or the C≡N triple bond. These interactions are crucial for understanding the electronic communication within the molecule. researchgate.net

Table 3: Example of Second-Order Perturbation Analysis from NBO This table illustrates potential intramolecular interactions and their stabilization energies for a molecule like this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (1) O₅ | π* (C₂-C₃) | ~20.5 | n → π* |

| LP (1) N₈ | σ* (C₃-C₇) | ~5.2 | n → σ* |

| π (C₂-C₃) | π* (C₄-C₅) | ~15.8 | π → π* |

LP denotes a lone pair. E(2) is the energy of hyperconjugative interaction.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental data. researchgate.netglobalresearchonline.net

Infrared (IR) Spectroscopy: DFT calculations can compute harmonic vibrational frequencies. scielo.org.za The resulting theoretical spectrum shows the characteristic vibrational modes (stretching, bending) of the molecule's functional groups, such as the C≡N stretch, C-F stretches of the CF₃ group, and vibrations of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical values, when compared to a standard reference like Tetramethylsilane (TMS), can aid in the assignment of experimental spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. scielo.org.za

Exploration of Tautomerism and Isomeric Forms

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While this compound itself is not prone to common keto-enol tautomerism, computational methods are essential for exploring the relative stabilities of any potential structural isomers or conformers. scifiniti.comdergipark.org.tr By calculating the total electronic energy of different possible forms, DFT can predict which isomer is the most stable in the gas phase or in different solvents (by using a continuum solvation model). researchgate.netnih.gov This is crucial for understanding the equilibrium distribution of isomers that might exist under various conditions.

Advanced Synthetic Utility and Applications in Materials Science

Utilization as a Precursor in the Synthesis of Complex Fluorinated Heterocycles

The strategic placement of a trifluoromethyl group and a nitrile function on a furan (B31954) scaffold makes 2-(Trifluoromethyl)furan-3-carbonitrile a valuable precursor for the synthesis of more complex fluorinated heterocyclic systems. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups activates the furan ring, making it susceptible to a variety of chemical transformations.

Researchers have explored the reactivity of similar trifluoromethylated building blocks in cycloaddition reactions to construct a range of heterocyclic structures. For instance, trifluoromethyl-substituted compounds can serve as key intermediates in the synthesis of complex molecules. While direct and extensive studies detailing the synthetic pathways originating specifically from this compound are not widely documented in publicly available research, the known reactivity of related fluorinated furans and nitriles suggests its potential in several key reaction types:

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, and the nitrile group can participate in [3+2] cycloadditions, leading to the formation of various five- and six-membered nitrogen-containing heterocycles. The trifluoromethyl group can significantly influence the regioselectivity and stereoselectivity of these reactions.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the furan ring can undergo ring-opening, providing access to highly functionalized acyclic precursors that can be subsequently cyclized to form different heterocyclic systems that are not readily accessible through other synthetic routes.

Functional Group Transformations: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. These conversions open up pathways to a diverse array of fluorinated heterocycles with potential applications in medicinal chemistry and materials science.

The following table summarizes potential synthetic transformations for this compound based on the known chemistry of related compounds.

| Reaction Type | Potential Reactant | Potential Product |

| [3+2] Cycloaddition | Sodium Azide | Trifluoromethyl-substituted furyl-tetrazole |

| Hydrolysis | Acid/Base | 2-(Trifluoromethyl)furan-3-carboxylic acid |

| Reduction | Reducing Agent (e.g., LiAlH4) | (3-(Aminomethyl)-2-(trifluoromethyl)furan) |

| Diels-Alder Reaction | Dienophile | Bicyclic adduct |

It is important to note that while the synthetic potential is high, detailed research specifically documenting these transformations for this compound is limited.

Development of Novel Organic Materials

The incorporation of trifluoromethyl groups into organic materials is a well-established strategy to enhance their performance characteristics, including thermal stability, solubility, and electronic properties. While specific research on polymers or electronic materials derived directly from this compound is not extensively reported, the properties of analogous fluorinated and furan-containing materials provide insights into its potential applications.

Fluorinated polymers often exhibit unique properties such as high thermal and chemical resistance, low surface energy, and specific optical properties. The introduction of the this compound moiety into a polymer backbone could potentially lead to materials with:

Modified Solubility: The trifluoromethyl group can increase the solubility of polymers in specific organic solvents, facilitating their processing.

Tailored Dielectric Properties: The high electronegativity of fluorine atoms can influence the dielectric constant of the resulting polymer, which is a critical parameter for applications in electronics.

In the field of liquid crystals, the incorporation of polar groups like trifluoromethyl and nitrile is a common strategy to manipulate the mesophase behavior and electro-optical properties. Furan-containing liquid crystals have also been investigated. The rigid furan core combined with the strong dipole moments of the CF3 and CN groups in this compound could make it a valuable component in the design of novel liquid crystalline materials with specific phase transitions and switching characteristics.

Furan-based conjugated materials have been explored for their potential in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan ring can act as an electron-rich unit in conjugated systems. The introduction of a strong electron-withdrawing trifluoromethyl group, as in this compound, would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of any resulting conjugated material.

This modulation of electronic energy levels is a key strategy in the design of:

Electron-Transporting Materials: The lowered LUMO level could facilitate electron injection and transport in OLEDs.

Acceptor Materials in OPVs: In organic solar cells, materials with low-lying LUMO levels are required to act as electron acceptors.

While there are no specific reports on the use of this compound in these applications, the fundamental principles of molecular design for organic electronics suggest its potential as a building block for novel high-performance materials.

Role in Ligand Design for Catalysis (Excluding catalytic applications in biological systems)

The design of ligands is central to the development of efficient and selective transition-metal catalysts. Heterocyclic compounds are frequently used as scaffolds for ligands. The nitrogen atom of the nitrile group and the oxygen atom of the furan ring in this compound could potentially coordinate to metal centers.

The electronic properties of such a ligand would be heavily influenced by the trifluoromethyl group. Its strong electron-withdrawing nature would decrease the electron density on the coordinating atoms, which could in turn affect the catalytic activity and selectivity of the metal complex. For example, in certain catalytic cycles, more electron-deficient ligands can enhance the reactivity of the metal center towards specific substrates. While no specific catalytic applications using ligands derived from this compound have been reported, its unique electronic profile makes it an interesting candidate for exploration in the field of catalyst development.

Contribution to Specialty Chemicals

Specialty chemicals are a class of high-value products produced in lower volumes for specific applications. Fluorinated organic compounds are a significant component of the specialty chemicals market due to their unique properties. Given its highly functionalized and fluorinated nature, this compound can be considered a specialty chemical itself.

Its primary contribution to this sector would be as a sophisticated building block for the synthesis of other high-value chemicals, such as:

Advanced Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides.

Pharmaceutical Intermediates: Fluorinated heterocycles are prevalent in many active pharmaceutical ingredients.

Functional Dyes and Pigments: The electronic properties imparted by the trifluoromethyl and nitrile groups could be exploited in the design of specialty colorants with enhanced stability or specific optical properties.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways to Enhance Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-(Trifluoromethyl)furan-3-carbonitrile and its analogs. Current synthetic strategies for trifluoromethylated heterocycles often rely on harsh reagents and multi-step procedures. Green chemistry principles are expected to drive the innovation of new synthetic routes.

Key areas of exploration include:

Catalytic C-H Trifluoromethylation: Direct trifluoromethylation of a pre-formed furan-3-carbonitrile core would represent a highly atom-economical approach. Research into novel catalysts, potentially based on earth-abundant metals, could enable this transformation under mild conditions.

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control for exothermic fluorination reactions. The development of a continuous-flow process for the synthesis of this compound could enhance its production efficiency and safety.

Bio-based Precursors: Leveraging renewable resources, such as furfural (B47365) derived from biomass, as starting materials for the furan (B31954) ring would significantly improve the sustainability of the synthesis.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Trifluoromethylation | High atom economy, reduced waste |

| Flow Chemistry | Enhanced safety, scalability, and control |

| Bio-based Precursors | Increased sustainability, use of renewable feedstocks |

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry and in silico screening are powerful tools for accelerating the discovery of new molecules with desired functionalities. Future research will undoubtedly employ these methods to design and predict the properties of novel derivatives of this compound.

Promising research directions include:

Structure-Property Relationship Studies: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and predict the physicochemical properties of various substituted analogs. This knowledge can guide the rational design of derivatives with tailored characteristics, such as specific electronic properties or reactivity.

Virtual Screening for Biological Activity: Given that furan-containing molecules often exhibit biological activity, computational docking studies can be performed to screen libraries of virtual derivatives against various biological targets. This approach can identify promising candidates for further experimental investigation in areas such as drug discovery.

Materials Informatics: By combining computational screening with machine learning algorithms, it may be possible to predict the performance of novel derivatives in advanced material applications, such as organic electronics.

Integration into Advanced Functional Material Systems

The electronic properties imparted by the trifluoromethyl and nitrile groups make this compound an attractive building block for advanced functional materials. Future research is expected to explore its incorporation into various material systems.

Potential applications include:

Organic Electronics: Furan-based compounds have shown promise as organic semiconductors. The electron-withdrawing nature of the trifluoromethyl and nitrile groups could lead to n-type semiconductor behavior, which is less common but highly desirable for certain electronic devices. Derivatives of this compound could be investigated as components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Polymers with Tailored Properties: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These polymers could find applications in high-performance plastics, membranes, or coatings.

Liquid Crystals: The rigid structure and strong dipole moment of this molecule suggest that its derivatives could exhibit liquid crystalline properties, which are valuable for display technologies.

| Material Application | Potential Role of this compound |

| Organic Electronics | n-type semiconductor in OFETs and OPVs |

| Advanced Polymers | Monomer for high-performance materials |

| Liquid Crystals | Core structure for liquid crystalline molecules |

Development of New Spectroscopic Probes and Analytical Techniques

The unique structural and electronic features of this compound can be exploited for the development of novel spectroscopic probes and advanced analytical methods.

Future research opportunities in this area include:

¹⁹F NMR Probes: The trifluoromethyl group provides a sensitive handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Derivatives of this compound could be designed as probes to study biological systems or material properties, as the ¹⁹F NMR signal is highly sensitive to the local chemical environment.

Fluorescent Sensors: By incorporating appropriate chromophores, derivatives of this compound could be developed as fluorescent sensors for the detection of specific analytes. The electron-withdrawing groups can influence the photophysical properties, potentially leading to sensors with high sensitivity and selectivity.

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometry, can be employed for the detailed characterization of this compound and its derivatives, providing precise mass measurements and fragmentation patterns.

| Analytical Technique | Potential Application |

| ¹⁹F NMR Spectroscopy | Development of sensitive molecular probes |

| Fluorescence Spectroscopy | Design of selective chemical sensors |

| High-Resolution Mass Spectrometry | Detailed structural characterization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.